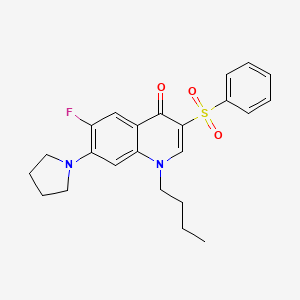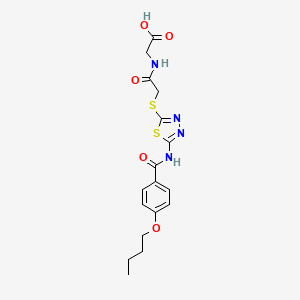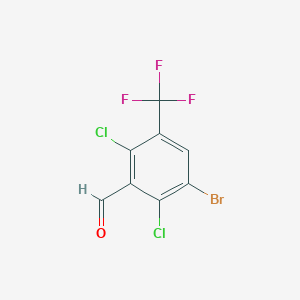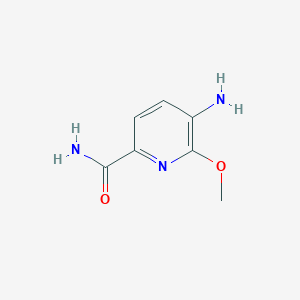
1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-6-fluoro-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one, also known as BFPQ, is a chemical compound that has gained attention in the field of scientific research due to its potential use in various applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Fluorination Applications
1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one's synthesis and applications in fluorination reactions highlight its role in producing fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals for their enhanced stability and bioactivity. A study by Umemoto et al. (2010) discusses the synthesis and properties of various substituted phenylsulfur trifluorides, emphasizing their utility as deoxofluorinating agents with high thermal stability and resistance to aqueous hydrolysis. This research underscores the molecule's potential in facilitating diverse fluorination reactions, including the high-yield conversion of various functional groups to fluorinated counterparts, showcasing its versatility in organic synthesis and drug development processes (Umemoto, Singh, Xu, & Saito, 2010).
Antimicrobial Activity
Another application is in the realm of antimicrobial agents. The molecule has been explored for its potential as a fluorinated compound with broad-spectrum antibacterial activities. Research by Stefancich et al. (1985) described the synthesis of a related compound, highlighting its effectiveness against gram-positive and gram-negative bacteria, pointing towards the molecule's potential in contributing to the development of new antibacterial agents (Stefancich, Artico, Corelli, Massa, Panico, & Simonetti, 1985).
Antitumor Activity
Furthermore, its derivatives have been synthesized and screened for anti-proliferative activity against various human cancer cell lines, demonstrating potent cytotoxic activity. This highlights the compound's relevance in oncological research, where Huang et al. (2013) synthesized 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, showing significant anticancer activity in both in vitro and in vivo models. Such studies underscore the potential of this molecule and its derivatives in the development of new anticancer therapeutics (Huang, Cheng, Chen, Huang, Huang, Hsu, Kuo, & Lee, 2013).
Chemosensing Applications
Additionally, the molecule's structural framework is utilized in the development of chemosensors for metal ions, critical in environmental monitoring and biomedical diagnostics. For instance, Park et al. (2015) synthesized a chemosensor based on the quinoline structure for Zn2+ detection, exhibiting remarkable sensitivity and selectivity. This chemosensor could detect Zn2+ in living cells and aqueous solutions, showcasing the molecule's utility in sensitive and selective detection applications (Park, Kim, Lee, Kim, Lee, Lee, Noh, & Kim, 2015).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-butyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-2-3-11-26-16-22(30(28,29)17-9-5-4-6-10-17)23(27)18-14-19(24)21(15-20(18)26)25-12-7-8-13-25/h4-6,9-10,14-16H,2-3,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSILSMSUBQNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2868025.png)
![4-(4-Cyclohexylphenyl)-2-{[(4-fluorophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2868028.png)



![2-(1-(4-(furan-2-carbonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2868033.png)


![5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile](/img/structure/B2868037.png)

![7-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/no-structure.png)
![N-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2868041.png)
![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2868045.png)